An In-Depth Technical Guide to 1,8-Bis(hydroxymethyl)anthracene: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 1,8-Bis(hydroxymethyl)anthracene: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Bis(hydroxymethyl)anthracene (CAS Number: 34824-20-9) is a unique aromatic diol built upon a rigid anthracene scaffold. The strategic placement of two hydroxymethyl groups at the peri-positions of the anthracene core imparts distinct structural and chemical properties, making it a molecule of significant interest in both medicinal chemistry and materials science. This guide provides a comprehensive overview of 1,8-bis(hydroxymethyl)anthracene, from its synthesis and detailed characterization to its potential as a versatile building block in the development of novel therapeutics and advanced materials.
Molecular Structure and Physicochemical Properties
1,8-Bis(hydroxymethyl)anthracene, with the chemical formula C₁₆H₁₄O₂, is a crystalline solid at room temperature.[1] The core of the molecule consists of a planar anthracene system, a polycyclic aromatic hydrocarbon composed of three fused benzene rings.[2] The two hydroxymethyl (-CH₂OH) groups are situated at the 1 and 8 positions of the anthracene nucleus. This peri-substitution pattern forces the hydroxymethyl groups into close proximity, influencing the molecule's conformation and reactivity.
The crystal structure of 1,8-bis(hydroxymethyl)anthracene reveals a nearly planar anthracene core.[2] The geometric arrangement of the hydroxymethyl groups facilitates the formation of an infinite zigzag chain of hydrogen bonds, where each hydroxyl group acts as both a donor and an acceptor.[2] This intermolecular hydrogen bonding network plays a crucial role in the solid-state packing and thermal stability of the compound.
| Property | Value | Source |
| CAS Number | 34824-20-9 | |
| Molecular Formula | C₁₆H₁₄O₂ | |
| Molecular Weight | 238.29 g/mol | [1] |
| Appearance | Crystalline Powder | [1] |
| Melting Point | 222 °C | [1] |
| Purity | ≥98.0% (GC) | [1] |
Synthesis of 1,8-Bis(hydroxymethyl)anthracene: A Proposed Protocol
While several synthetic routes to substituted anthracenes have been reported, a detailed, peer-reviewed protocol for the direct synthesis of 1,8-bis(hydroxymethyl)anthracene can be elusive. However, a robust and logical approach involves the reduction of the commercially available 1,8-anthracenedicarboxylic acid. This transformation is a standard procedure in organic synthesis, and the following protocol is based on well-established principles of using lithium aluminum hydride (LiAlH₄) as a powerful reducing agent for carboxylic acids.[3][4][5][6][7]
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 1,8-Bis(hydroxymethyl)anthracene.
Detailed Experimental Protocol (Proposed)
Materials:
-
1,8-Anthracenedicarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 1,8-anthracenedicarboxylic acid in anhydrous THF. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as LiAlH₄ reacts violently with water.[3]
-
Preparation of LiAlH₄ Solution: In a separate flame-dried flask, carefully prepare a solution of LiAlH₄ in anhydrous THF.
-
Reduction: Cool the suspension of the dicarboxylic acid to 0 °C using an ice bath. Slowly add the LiAlH₄ solution to the cooled suspension via a dropping funnel. The addition should be dropwise to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of Rochelle's salt. This will form a granular precipitate that is easier to filter.
-
Workup and Extraction: Filter the mixture and wash the solid residue with THF. Combine the organic filtrates and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1,8-bis(hydroxymethyl)anthracene by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Spectroscopic Characterization
Accurate characterization of the synthesized 1,8-bis(hydroxymethyl)anthracene is crucial for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
¹H and ¹³C NMR Data
The following table summarizes the expected and reported NMR chemical shifts for 1,8-bis(hydroxymethyl)anthracene in DMSO-d₆.[1]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH | 8.776 | ~124-132 |
| Aromatic CH | 8.580 | ~124-132 |
| Aromatic CH | 7.979 | ~124-132 |
| Aromatic CH | 7.591 | ~124-132 |
| Aromatic CH | 7.483 | ~124-132 |
| -OH | 5.44 | - |
| -CH₂- | 5.155 | ~60-65 |
Note: The exact chemical shifts for the aromatic carbons can vary and would require a detailed 2D NMR analysis for precise assignment. The ¹³C NMR spectrum is available on ChemicalBook.[1] The provided ¹H NMR data shows distinct signals for the aromatic protons and the hydroxymethyl protons, consistent with the proposed structure. The integration of these signals should correspond to the number of protons in each environment.
Chemical Reactivity and Potential as a Chemical Intermediate
The chemical reactivity of 1,8-bis(hydroxymethyl)anthracene is primarily dictated by the anthracene core and the two hydroxymethyl groups.
Reactions of the Anthracene Core
The anthracene moiety is known to undergo several characteristic reactions, including:
-
Electrophilic Aromatic Substitution: While anthracene is generally less reactive than benzene, it can undergo electrophilic substitution reactions.
-
Oxidation: The central ring of anthracene is susceptible to oxidation, which can lead to the formation of anthraquinones.
-
Diels-Alder Reactions: The 9 and 10 positions of the anthracene core can act as a diene in Diels-Alder reactions.
Reactions of the Hydroxymethyl Groups
The two primary alcohol functionalities are versatile handles for a variety of chemical transformations, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers under appropriate conditions.
-
Oxidation: Oxidation to the corresponding dialdehyde or dicarboxylic acid.
-
Halogenation: Conversion of the hydroxyl groups to halogens (e.g., -CH₂Br or -CH₂Cl).
This diverse reactivity profile makes 1,8-bis(hydroxymethyl)anthracene a valuable intermediate for the synthesis of more complex molecules.
Potential Applications
The unique structural features of 1,8-bis(hydroxymethyl)anthracene open up possibilities for its application in several fields.
Drug Development
Structurally related 1,8-disubstituted anthracene derivatives, such as 1,8-dihydroanthraquinone derivatives, have demonstrated significant biological activity, including the ability to induce apoptosis and necrosis in cancer cells.[8][9] These compounds can intercalate with DNA and generate reactive oxygen species, leading to cytotoxic effects against tumor cells.[8] While specific studies on the anticancer activity of 1,8-bis(hydroxymethyl)anthracene are limited, its structural similarity to these bioactive compounds suggests that it could serve as a valuable scaffold for the design and synthesis of novel anticancer agents. Further derivatization of the hydroxymethyl groups could lead to the development of prodrugs or compounds with enhanced biological activity and target specificity.
Materials Science
The rigid and planar nature of the anthracene core, combined with the reactive hydroxymethyl groups, makes 1,8-bis(hydroxymethyl)anthracene an attractive building block for the construction of advanced materials. Anthracene-based linkers are utilized in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and sensing.[10][11][12] The diol functionality of 1,8-bis(hydroxymethyl)anthracene allows for its incorporation into polymers, potentially imparting unique photophysical or mechanical properties.
Safety and Handling
1,8-Bis(hydroxymethyl)anthracene is classified as a chemical for research and industrial use and is not intended for medical or consumer applications.[13] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin and serious eye irritation. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1,8-Bis(hydroxymethyl)anthracene is a fascinating molecule with a rich chemistry and significant potential for future applications. Its rigid anthracene core and versatile hydroxymethyl groups make it a valuable building block for the synthesis of novel compounds with potential therapeutic or material properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists interested in exploring the possibilities of this unique chemical entity. Further investigation into its biological activities and material properties is warranted and promises to unlock new avenues in drug discovery and materials science.
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